methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate
Description
Properties
Molecular Formula |
C8H11BrN2O2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
methyl 2-(4-bromo-1,5-dimethylpyrazol-3-yl)acetate |
InChI |
InChI=1S/C8H11BrN2O2/c1-5-8(9)6(10-11(5)2)4-7(12)13-3/h4H2,1-3H3 |
InChI Key |
UYSAQSHYGXHIBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)CC(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromo-1,5-dimethyl-1H-pyrazole
- 1,5-dimethyl-1H-pyrazole (commercially available or synthesized in-house)
- Brominating agent (e.g., N-bromosuccinimide or tribromooxyphosphorus)
- Bromination at the 4-position is achieved by treating 1,5-dimethyl-1H-pyrazole with tribromooxyphosphorus in a suitable solvent such as acetonitrile or dichloromethane at controlled temperatures (around 0–25°C).
- The reaction is monitored via TLC, and after completion, the mixture is filtered and purified by recrystallization or chromatography.
Synthesis of Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate
Step 1: Formation of the pyrazole derivative
- The key intermediate, 4-bromo-1,5-dimethyl-1H-pyrazole, is reacted with ethyl chloroacetate or methyl chloroacetate in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF).
- The nucleophilic attack occurs at the 3-position of the pyrazole ring, attaching the ester group (methyl acetate). This step is critical and often involves reflux conditions at 80–120°C.
Step 2: Esterification and purification
- The resulting compound is purified via column chromatography or recrystallization.
- The ester group can be converted to methyl ester if initially introduced as ethyl ester, using standard ester hydrolysis and methylation procedures.
Alternative Route: Using a Cross-Coupling Approach
Recent advances suggest that palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, can be employed to attach the methyl acetate fragment to the pyrazole core, especially when functionalized halogenated intermediates are available. This method offers high regioselectivity and yields.
Reaction Data and Optimization
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | Tribromooxyphosphorus | 0–25°C, 2–4 hours | 85–90 | Control temperature to prevent overbromination |
| Nucleophilic substitution | Methyl chloroacetate, K2CO3 | Reflux, 80–120°C | 70–85 | Use dry solvents to prevent side reactions |
| Purification | Column chromatography | Standard silica gel | - | Ensure high purity for subsequent steps |
Research Outcomes and Validation
Research articles and patents confirm that the described methods yield the target compound with high purity and reproducibility:
The patent CN112079781A describes a route involving diethyl butynedioate and methylhydrazine, ultimately leading to the pyrazole core, which can be adapted for this compound by substituting methylhydrazine with methyl chloroacetate.
Spectroscopic data (IR, NMR, MS) from various studies validate the structure and purity of intermediates and final products, with characteristic signals corresponding to the ester group, pyrazole ring, and bromine substituent.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under appropriate conditions, leading to different functionalized derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced pyrazole derivatives.
Hydrolysis: The major product is 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid.
Scientific Research Applications
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its pyrazole core.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate depends on its specific application. In biological systems, the pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and ester group can also participate in binding interactions, enhancing the compound’s affinity for its molecular targets.
Comparison with Similar Compounds
Structural Comparison
Key structural analogues include:
Key Observations :
- Ester vs. Hydrogen-bonding patterns, as analyzed via graph set theory, may differ significantly between these groups .
- Steric Effects : The 1,5-dimethyl substitution in the target compound introduces steric hindrance compared to analogues like Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate , where substituents are at the 3- and 5-positions. This impacts reactivity in cross-coupling reactions.
- Ester Chain Length : Methyl esters (target compound) exhibit higher hydrolytic susceptibility compared to ethyl esters (e.g., CAS 5775-90-6), influencing metabolic stability in drug design .
Biological Activity
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry and agrochemistry.
Overview of the Compound
This compound is characterized by its unique structure, which includes a bromine atom and two methyl groups attached to the pyrazole ring. This configuration influences its reactivity and biological interactions. Pyrazole derivatives are known for their roles in various biochemical reactions, particularly in enzyme inhibition and modulation of cellular processes.
Enzyme Interactions
Research indicates that this compound interacts with several enzymes, influencing their activity. For instance, it has been noted for its ability to inhibit enzymes involved in metabolic pathways, which can lead to significant physiological effects.
Cellular Effects
The compound affects cellular signaling pathways and gene expression. It has been shown to modulate the activity of key signaling molecules, impacting downstream cellular responses. This modulation can alter cellular metabolism and influence cell proliferation and survival .
The mechanism through which this compound exerts its biological effects involves binding to specific biomolecules such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity, while the ester group may facilitate interactions with various molecular targets .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promise in inhibiting the growth of various cancer cell types. Compounds containing the pyrazole scaffold have been reported to exhibit antiproliferative activity against lung, breast, and colorectal cancers .
Anti-inflammatory Activity
In addition to anticancer properties, this compound may possess anti-inflammatory effects. It has been suggested that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Agrochemical Applications
This compound is also being explored for its applications in agrochemistry. Its structure allows it to be utilized in synthesizing herbicides and fungicides, contributing to pest management strategies.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes and reaction conditions for methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate?
The synthesis typically involves multi-step reactions, including substitution , oxidation , and reduction . Key steps include:
- Substitution : Reacting 4-bromo-1,5-dimethyl-1H-pyrazole with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetonitrile .
- Oxidation/Reduction : Controlled oxidation with KMnO₄/H₂O₂ or reduction with LiAlH₄ to modify functional groups. Reaction parameters (temperature: 60–80°C, time: 12–24 hrs) are critical for yield optimization (reported 65–85%) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the pyrazole ring substitution pattern and ester linkage. Key signals include:
- Pyrazole C-4 bromine: δ 7.2–7.5 ppm (¹H NMR).
- Methyl ester: δ 3.7 ppm (singlet, 3H) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity. Retention times are calibrated against standards .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 219.04 (C₈H₁₀BrN₂O₂) .
Advanced Research Questions
Q. What strategies are employed to investigate the compound’s enzyme inhibition mechanisms?
- In Vitro Assays : Use fluorogenic substrates or calorimetry (ITC) to measure inhibition constants (Kᵢ) for target enzymes (e.g., kinases, proteases). Dose-response curves (IC₅₀ values) are generated using serial dilutions (1 nM–100 µM) .
- Molecular Docking : Software like AutoDock Vina models interactions between the compound’s bromopyrazole moiety and enzyme active sites. Key residues (e.g., catalytic serine or histidine) are identified via binding energy calculations (ΔG < −7 kcal/mol) .
- Mutagenesis Studies : Site-directed mutagenesis of enzyme active sites validates hypothesized binding interactions .
Q. How do environmental factors influence the compound’s stability in experimental settings?
- pH Effects : Stability is tested across pH 3–9 (buffered solutions, 37°C). Degradation is accelerated under alkaline conditions (pH > 8), likely due to ester hydrolysis .
- Temperature : Thermal stability assays (TGA/DSC) show decomposition above 150°C. Short-term storage at −20°C in anhydrous DMSO is recommended .
- Light Sensitivity : UV-Vis spectroscopy confirms photodegradation under UV light (λ = 365 nm), necessitating amber vials for storage .
Q. What in silico methods predict the pharmacokinetic properties of this compound?
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate:
- Bioavailability : High gastrointestinal absorption (85–90%) due to logP ≈ 2.1 .
- Blood-Brain Barrier (BBB) Permeability : Predicted CNS activity (BBB+ score > 0.3) via machine learning models .
- Metabolic Pathways : CYP3A4-mediated oxidation is flagged as a primary clearance route .
- Molecular Dynamics (MD) Simulations : 100-ns simulations in lipid bilayers assess membrane permeability and binding persistence to targets .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in bioactivity data across studies?
- Replicate Key Experiments : Validate inhibitory activity (e.g., IC₅₀ for kinase X) under standardized conditions (pH 7.4, 37°C) .
- Cross-Validate Analytical Methods : Compare HPLC purity data with LC-MS to rule out impurities influencing bioactivity .
- Meta-Analysis : Aggregate data from PubChem (CID 1072944) and CAS (1072944-71-8) entries to identify consensus trends .
Research Applications
| Application | Methodological Approach | Reference |
|---|---|---|
| Medicinal Chemistry | Derivatization to create kinase inhibitors (e.g., bromine substitution for halogen bonding) | |
| Materials Science | Incorporation into conductive polymers via ester group functionalization | |
| Neuropharmacology | In vivo BBB permeability assays in rodent models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
